![molecular formula C10H16O4 B169378 Gelsemiol CAS No. 110414-77-2](/img/structure/B169378.png)
Gelsemiol
Overview
Description
Gelsemiol is the main active ingredient in Verbena littoralis H. B. K . It has been found to enhance nerve growth factor (NGF) -induced axonal elongation in PC12D cells .
Synthesis Analysis
The total synthesis of Gelsemiol was accomplished in nine steps with an overall yield of 14% . Key features of the synthesis involve a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .
Molecular Structure Analysis
The molecular formula of Gelsemiol is C10H16O4 . The X‐ray diffraction analysis of the synthetic sample of Gelsemiol confirmed its assigned structure .
Chemical Reactions Analysis
The synthesis of Gelsemiol involves key reactions such as a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .
Physical And Chemical Properties Analysis
Gelsemiol is a powder with a molecular weight of 200.23 g/mol . Its CAS number is 110414-77-2 .
Scientific Research Applications
Neuritogenic Properties
Gelsemiol has been identified as a neuritogenic iridoid , which means it can stimulate the growth of neurites, the projections from the body of a neuron. This compound has been synthesized and shown to accelerate the differentiation of neurons and the growth of neuritis . This property is particularly significant in the field of neurology and could have potential applications in treating neurodegenerative diseases or injuries that affect the nervous system.
Mechanism of Action
Target of Action
Gelsemiol, a natural product isolated from the herbs of Verbena littoralis, primarily targets the Nerve Growth Factor (NGF) . NGF is a critical protein that helps in the growth, maintenance, and survival of nerve cells, including the neurons in the brain .
Mode of Action
Gelsemiol enhances the action of NGF, particularly in inducing axonal elongation in PC12D cells . This interaction results in a significant increase in the proportion of neurite-bearing cells and an extension of the neurite length .
Biochemical Pathways
The primary biochemical pathway affected by Gelsemiol is the NGF pathway. This pathway plays a crucial role in the development and function of neurons. By enhancing the action of NGF, Gelsemiol promotes the growth and elongation of neurites, which are projections from the neuron cell body and are essential for transmitting signals between these cells .
Pharmacokinetics
Its ability to enhance ngf-induced axonal elongation suggests that it can cross the cell membrane and interact with intracellular targets .
Result of Action
The primary result of Gelsemiol’s action is the potentiation of NGF-induced elongation of neurites in PC12D cells . This leads to an increase in the proportion of neurite-bearing cells and an extension of the neurite length, which are critical for the proper functioning of the nervous system .
Safety and Hazards
Gelsemiol is for research use only and not for human or veterinary use . In case of contact, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes . If ingested, it is advised to wash out the mouth with water and get medical attention .
properties
IUPAC Name |
(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-BGKGJTHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gelsemiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of Gelsemiol?
A1: Gelsemiol is a neuritogenic compound, meaning it promotes the growth of neurites, which are projections from the neuron cell body that include axons and dendrites. [, ] While Gelsemiol itself may not directly induce neurite outgrowth, it significantly enhances the effects of Nerve Growth Factor (NGF), a protein crucial for neuron survival and differentiation. [, ] This potentiating effect of Gelsemiol on NGF-induced neurite outgrowth has been observed in PC12D cells, a cell line commonly used in neuroscience research. [, ]
Q2: What is known about the structure-activity relationship (SAR) of Gelsemiol and its analogs?
A2: While Gelsemiol's exact mechanism of action remains partially understood, research suggests that specific structural features are essential for its neuritogenic activity. Studies exploring structurally simplified analogs of Farinosone C, another neuritogenic natural product, revealed crucial structural motifs for inducing neurite outgrowth. [] These findings, along with the identification of other active iridoid compounds like 9-hydroxysemperoside aglucone (9-OHSA), suggest that modifications to the iridoid core structure can significantly impact neuritogenic activity. [, ] Further research is needed to fully elucidate the SAR of Gelsemiol and guide the development of more potent and selective analogs.
Q3: What are the potential applications of Gelsemiol in biomedical research?
A3: Gelsemiol's ability to enhance NGF-induced neurite outgrowth makes it a promising candidate for research related to neurodegenerative diseases and spinal cord injuries. [] The compound's potential to promote neuronal survival and differentiation could contribute to the development of therapies aimed at:
Q4: What is the molecular formula and weight of Gelsemiol?
A4: Gelsemiol's molecular formula is C15H22O5, and its molecular weight is 282.33 g/mol. []
Q5: Where has Gelsemiol been found in nature?
A5: Gelsemiol has been isolated from various plant sources, including:
- Verbena littoralis: A plant native to South America traditionally used in Paraguayan folk medicine. [, , ]
- Gelsemium elegans: A highly poisonous plant native to Southeast Asia, known for its medicinal properties in traditional Chinese medicine. []
Q6: What analytical methods have been used to characterize and study Gelsemiol?
A6: Researchers have employed various spectroscopic techniques to elucidate the structure of Gelsemiol and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the compound's structure and stereochemistry. [, ]* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. []* Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. * Chromatographic techniques like silica gel chromatography are commonly employed for the isolation and purification of Gelsemiol from plant extracts. []
Q7: What are the potential risks associated with Gelsemiol?
A7: While Gelsemiol shows promise in biomedical research, it's crucial to acknowledge that it originates from plants with a history of toxicity, particularly Gelsemium elegans. [] Therefore, thorough toxicological studies are essential to determine:
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